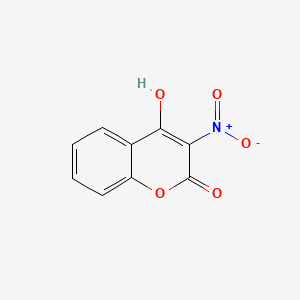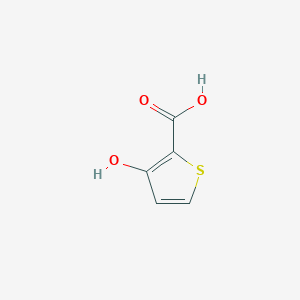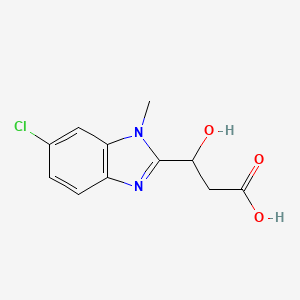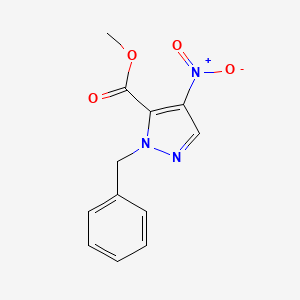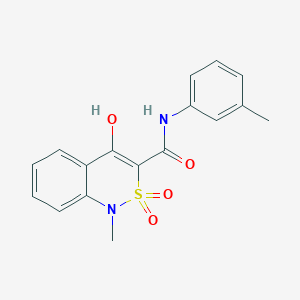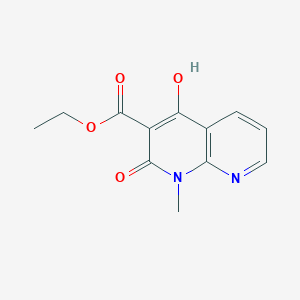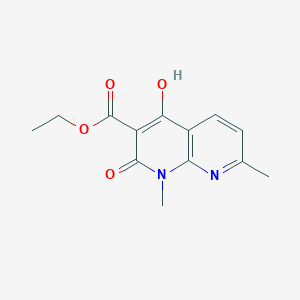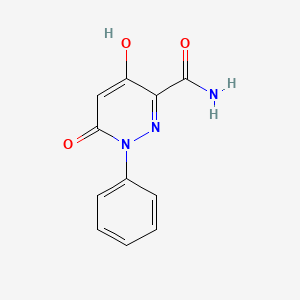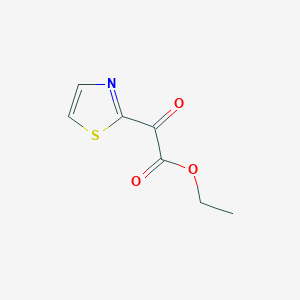
Ethyl 2-oxo-2-(thiazol-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a chemical compound with the molecular formula C7H7NO3S . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular weight of Ethyl 2-oxo-2-(thiazol-2-yl)acetate is 185.2 . The InChI key is BCUHSFBUCDQHII-UHFFFAOYSA-N . Further structural analysis would require more specific data or experimental results.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(thiazol-2-yl)acetate has a density of 1.321g/cm3 and a boiling point of 280.5ºC at 760 mmHg . More specific physical and chemical properties would require additional data or experimental results.Wissenschaftliche Forschungsanwendungen
-
- Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
-
- Thiazole derivatives have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The methods of application or experimental procedures in pharmaceuticals involve drug design and discovery .
- The results or outcomes obtained in this field include the development of various synthetic drugs .
-
- Thiazole derivatives are used in antifungal medications like abafungin, which is used topically to suppress skin infections caused by various fungi .
- The method of application is topical, directly applied to the skin where the fungal infection is present .
- The result is the suppression of skin infections caused by various fungi .
-
- Thiazole derivatives are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
- The method of application is usually oral administration, as part of a regimen of antiretroviral drugs .
- The result is the inhibition of HIV protease, an enzyme which cleaves a part of the HIV virus necessary for replication .
-
- Thiazole analogs can serve as estrogen receptor ligands .
- The method of application would be through drug administration, with the specific method varying depending on the drug formulation .
- The result is the modulation of estrogen receptor activity, which can have various effects depending on the specific ligand and the context .
-
- Thiazole derivatives can also act as neuropeptides .
- The method of application would be through drug administration, with the specific method varying depending on the drug formulation .
- The result is the modulation of neuronal activity, which can have various effects depending on the specific neuropeptide and the context .
-
- Thiazole derivatives can act as Y5 adenosine receptors .
- The method of application would be through drug administration, with the specific method varying depending on the drug formulation .
- The result is the modulation of adenosine receptor activity, which can have various effects depending on the specific ligand and the context .
Zukünftige Richtungen
The future directions for research on Ethyl 2-oxo-2-(thiazol-2-yl)acetate could involve exploring its potential biological activities, developing efficient synthesis methods, and studying its chemical reactions in more detail. Thiazole derivatives have shown promise in various areas of medicinal chemistry, and Ethyl 2-oxo-2-(thiazol-2-yl)acetate could be a potential candidate for further investigation .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHSFBUCDQHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716759 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(thiazol-2-yl)acetate | |
CAS RN |
33656-63-2 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


